![molecular formula C17H20O4S B4773991 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate](/img/structure/B4773991.png)
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves specific reactions and conditions tailored to produce the desired product with high purity and yield. For example, the synthesis and crystal structure of related compounds have been characterized by X-ray single-crystal diffraction, indicating the importance of precise conditions in the synthesis process (Shi et al., 2007). Another study discusses the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the structural characterization and kinetic investigation of these compounds (L. Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been extensively analyzed using techniques like X-ray diffraction. This analysis reveals the conformation of the cyclohexenone rings and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the importance of the neighboring group's effects and intramolecular catalysis. For instance, methanolysis of ortho- and para-formylbenzenesulfonates in basic media provides evidence for the catalytic involvement of neighboring aldehyde carbonyl groups (M. S. Shashidhar et al., 1997).
Physical Properties Analysis
The synthesis and characterization of derivatives like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions explore the thermal properties, solubility, and second-order nonlinear optical (NLO) crystalline material properties, indicating how anion exchange can impact these physical properties (J. Ogawa et al., 2008).
Chemical Properties Analysis
The electrochemical properties, such as the reduction behaviors of compounds, are critical for understanding their chemical properties in various environments. Studies like the direct electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene) at carbon and silver cathodes in dimethylformamide, provide insights into the reactivity and potential applications of such compounds in reducing environments (C. M. McGuire & D. Peters, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-7-12(2)16(8-11)21-22(18,19)17-10-13(3)15(20-5)9-14(17)4/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJEFIWGJNXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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